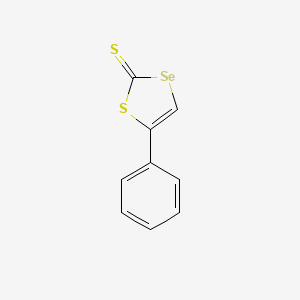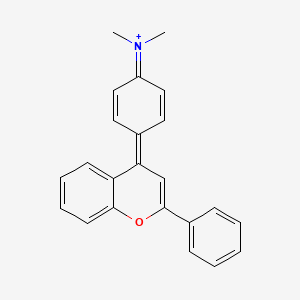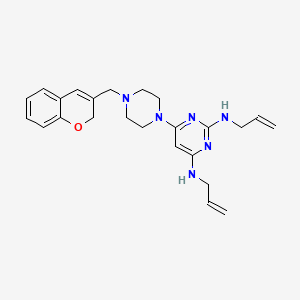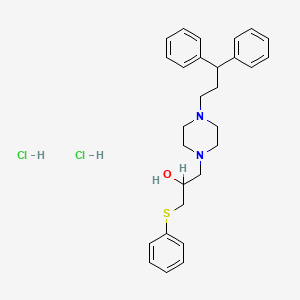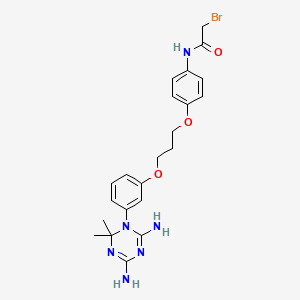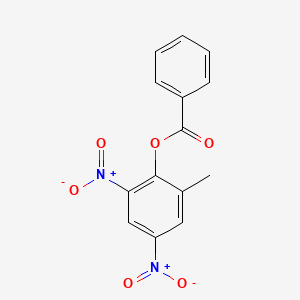
(2-Methyl-4,6-dinitrophenyl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4,6-dinitrophenyl) benzoate is an organic compound with the molecular formula C14H10N2O6. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and two nitro groups on the phenyl ring. This compound is known for its applications in various chemical reactions and research studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4,6-dinitrophenyl) benzoate typically involves the esterification of 2-methyl-4,6-dinitrophenol with benzoic acid or its derivatives. One common method includes the reaction of 2-methyl-4,6-dinitrophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-4,6-dinitrophenyl) benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4,6-dinitrophenol and benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2-Methyl-4,6-diaminophenyl benzoate.
Hydrolysis: 2-Methyl-4,6-dinitrophenol and benzoic acid.
Aplicaciones Científicas De Investigación
(2-Methyl-4,6-dinitrophenyl) benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methyl-4,6-dinitrophenyl) benzoate involves its interaction with various molecular targets. The nitro groups on the phenyl ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s ester bond can also be hydrolyzed, releasing active phenolic and benzoic acid derivatives that exert their effects through different pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4,6-dinitrophenol: A precursor to (2-Methyl-4,6-dinitrophenyl) benzoate, known for its use as a pesticide.
4,6-Dinitro-o-cresol: Another nitrophenol derivative with similar chemical properties.
2,4-Dinitrophenyl benzoate: A related compound with two nitro groups at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in various chemical and biological applications.
Propiedades
Número CAS |
4102-92-5 |
|---|---|
Fórmula molecular |
C14H10N2O6 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
(2-methyl-4,6-dinitrophenyl) benzoate |
InChI |
InChI=1S/C14H10N2O6/c1-9-7-11(15(18)19)8-12(16(20)21)13(9)22-14(17)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
YUDBQBRGLHGEOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



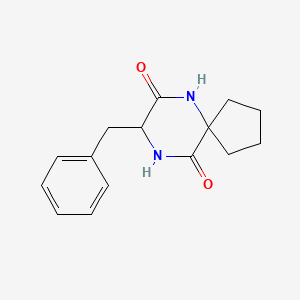

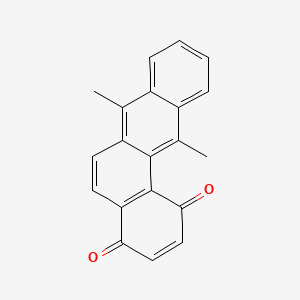

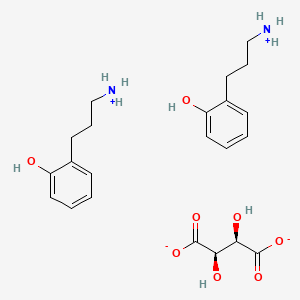
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
